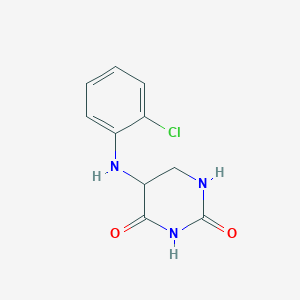

5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

6340-70-1 |

|---|---|

Molecular Formula |

C10H10ClN3O2 |

Molecular Weight |

239.66 g/mol |

IUPAC Name |

5-(2-chloroanilino)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-3-1-2-4-7(6)13-8-5-12-10(16)14-9(8)15/h1-4,8,13H,5H2,(H2,12,14,15,16) |

InChI Key |

UHWSPEVUOWFWQB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Classical and Modified Biginelli Reaction

The classical Biginelli reaction involves a one-pot condensation of an aldehyde, urea, and a β-ketoester to form dihydropyrimidinones. For 5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione, the key modification is replacing urea with 2-chlorophenylamine or its derivatives to introduce the 2-chlorophenylamino substituent at the 5-position.

- Atwal modification : This approach uses O or S-substituted isoureas with preformed unsaturated carbonyl compounds in a basic medium, improving efficiency especially with ortho-substituted aromatic aldehydes like 2-chlorobenzaldehyde.

- Sequential Knoevenagel condensation and Biginelli reaction : The unsaturated carbonyl intermediate is prepared via Knoevenagel condensation of β-ketoesters and aldehydes, then reacted with substituted ureas or amines.

Catalyst and Condition Variations

- Metal salt catalysis : Bi(NO3)3·5H2O and ZrCl4 have been used as catalysts under solvent-free conditions to promote the one-pot synthesis of dihydropyrimidinones with good yields.

- Microwave irradiation : Enhances reaction rates and yields by facilitating in situ oxidation of benzyl halides to aldehydes, followed by condensation with urea and β-ketoesters.

- Ultrasound irradiation : Promotes three-component Biginelli reactions involving guanidine hydrochloride, acetoacetates, and aromatic aldehydes, which can be adapted for substituted amines.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, the synthesis can be inferred from related dihydropyrimidinone derivatives:

- Starting materials : 2-chlorobenzaldehyde (as the aldehyde), ethyl acetoacetate (or acetylacetone as the β-dicarbonyl compound), and 2-chlorophenylamine (replacing urea).

- Reaction conditions : Typically reflux in ethanol or solvent-free heating with a catalyst such as Bi(NO3)3·5H2O or Fe-based catalysts.

- Reaction time : 2–3 hours under reflux or shorter under microwave irradiation.

- Isolation : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Comparative Data Table of Preparation Conditions and Yields

Research Findings and Notes

- The ortho-chloro substituent on the phenyl ring influences the reaction efficiency due to steric hindrance; thus, modified Biginelli methods like the Atwal modification improve yields by using preformed unsaturated carbonyl compounds.

- Catalyst choice significantly affects yield and reaction time; Bi(NO3)3·5H2O and ZrCl4 catalysts under solvent-free conditions provide high yields and are considered green chemistry approaches.

- Microwave and ultrasound-assisted methods reduce reaction times and improve product purity, making them attractive for scale-up and industrial synthesis.

- The substitution pattern on the phenyl ring also affects biological activity, so precise control of the synthesis is critical for producing the desired isomer with high purity.

- The compound's synthesis is closely related to dihydrouracil analogs and substituted dihydropyrimidinones, where similar synthetic routes and conditions apply.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrimidinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted dihydropyrimidinones depending on the nucleophile used.

Scientific Research Applications

5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation or decreased microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound increases lipophilicity compared to the phenylamino analog (73), which may enhance blood-brain barrier penetration .

Thieno-Fused Derivatives (): The sulfur-containing thieno ring confers distinct electronic profiles and notable antimicrobial activity, likely due to interactions with bacterial membranes .

Biological Activity: The thieno-pyrimidine derivative () shows superior antimicrobial activity compared to metronidazole and streptomycin, highlighting the impact of heterocyclic modifications . Hydrophilic derivatives like 5-(hydroxymethyl)pyrimidine-2,4-dione () may serve as prodrugs or solubility-enhancing analogs .

Research Implications

- Structure-Activity Relationship (SAR) : The 2-chlorophenyl group in the target compound balances lipophilicity and target affinity, but fluorinated analogs () may offer improved selectivity.

- Therapeutic Potential: Thieno-pyrimidine derivatives () warrant further investigation for antibiotic-resistant infections, while pyrido-fused compounds () could be explored in antiviral or anticancer contexts.

Biological Activity

5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione, also known as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group that significantly influences its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN3O2

- Molecular Weight : 239.658 g/mol

- CAS Number : 6340-68-7

The compound's structure can be visualized as follows:

Biological Activity Overview

The biological activity of 5-((2-Chlorophenyl)amino)dihydropyrimidine derivatives has been investigated in various studies, showcasing their potential as anticancer agents and antimicrobial compounds.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-((2-Chlorophenyl)amino)dihydropyrimidine | MCF-7 (breast cancer) | 24.79 ± 2.30 | |

| 5-((2-Chlorophenyl)amino)dihydropyrimidine | HepG2 (liver cancer) | 26.12 ± 2.02 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest moderate to potent anticancer activity.

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

In addition to anticancer properties, 5-((2-Chlorophenyl)amino)dihydropyrimidine derivatives have exhibited antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Studies

A notable study conducted by researchers evaluated the synthesis and biological activity of dihydropyrimidine derivatives, including the chlorophenyl variant. The study utilized the MTT assay to assess cytotoxicity against different cancer cell lines and reported promising results regarding the compound's efficacy in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the dihydropyrimidine core influence biological activity:

- Substituent Effects : The introduction of different substituents on the phenyl ring can enhance or diminish cytotoxicity.

- Positioning of Functional Groups : Variations in the positioning of functional groups such as halogens or alkyl chains significantly affect potency.

For instance, compounds with electron-withdrawing groups showed improved activity against MCF-7 cells compared to those with electron-donating groups .

Q & A

Q. Basic Characterization Workflow

- NMR : Assign peaks via ¹H/¹³C NMR to confirm the dihydropyrimidine ring and substituents. For example, the NH proton at δ 9.5–10.5 ppm and aromatic protons at δ 7.2–7.8 ppm indicate the 2-chlorophenyl group .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 281.06) .

Q. Advanced Structural Elucidation

- X-Ray Crystallography : Resolve tautomeric forms (e.g., lactam-lactim equilibrium) and hydrogen-bonding networks. For analogues, single-crystal studies reveal planar pyrimidine rings and intermolecular H-bonding (e.g., N–H···O=C interactions) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate stereoelectronic effects .

What in vitro biological assays are suitable for evaluating the therapeutic potential of this compound, and how should controls be designed?

Q. Basic Screening Approaches

- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli with ampicillin as a positive control .

- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via UV-Vis kinetics (NADPH oxidation at 340 nm) .

Q. Advanced Mechanistic Studies

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Include cisplatin as a reference and normalize to cell viability via flow cytometry .

- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinase domains) .

How can contradictory data on bioactivity between studies be systematically addressed?

Q. Methodological Troubleshooting

- Purity Verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water) to exclude impurities >95% .

- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Solvent Effects : Compare bioactivity in DMSO vs. saline to rule out solvent interference .

What computational strategies are effective for predicting structure-activity relationships (SAR) in dihydropyrimidine analogues?

Q. Advanced SAR Modeling

- Molecular Docking : Use AutoDock Vina to map interactions with DHFR (PDB ID: 1U72). Focus on the 2-chlorophenyl group’s hydrophobic contacts with Phe31/Val115 .

- QSAR Models : Train regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

How can regioselectivity challenges in alkylation/arylation reactions of the dihydropyrimidine core be overcome?

Q. Advanced Synthetic Chemistry

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to C5 or C6 positions .

- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization at C4 .

What analytical methods are recommended for quantifying degradation products in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.